

The Foundational Science of TTC-352: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CM-352

Cat. No.: B15578898

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An In-depth Technical Guide on the Core Science of TTC-352 for Researchers, Scientists, and Drug Development Professionals.

Introduction

TTC-352 is a novel, orally bioavailable, selective human estrogen receptor (ER) partial agonist (ShERPA) developed for the treatment of hormone-refractory ER-positive (ER+) breast cancer. [1][2] Unlike traditional endocrine therapies that aim to block estrogen signaling, TTC-352 leverages a paradoxical mechanism, mimicking some of the effects of 17 β -estradiol (E2) to induce tumor regression in cancers that have developed resistance to standard treatments like tamoxifen and aromatase inhibitors.[2][3] This guide provides a comprehensive overview of the foundational science of TTC-352, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

It is important to note that the designation "**CM-352**" is associated with a different investigational compound, a matrix metalloproteinase (MMP) and fibrinolysis inhibitor. This guide focuses exclusively on TTC-352.

Core Mechanism of Action

TTC-352's primary mechanism of action revolves around its partial agonism of the estrogen receptor-alpha (ER α). In endocrine-resistant breast cancer cells, particularly those that have been long-term estrogen-deprived, re-exposure to estrogenic compounds can trigger

apoptosis. TTC-352 is designed to harness this effect while minimizing the proliferative effects of estradiol on tissues such as the endometrium.[\[2\]](#)[\[3\]](#)

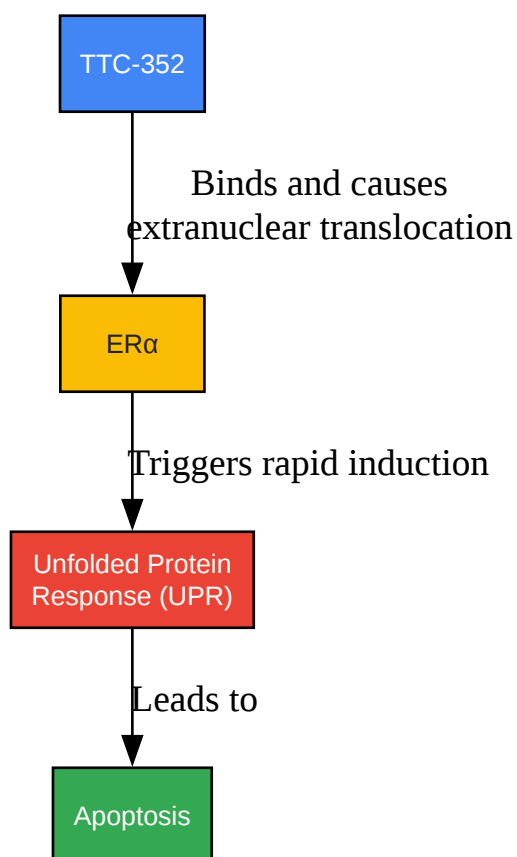
The key molecular events initiated by TTC-352 include:

- **ER α Binding and Translocation:** TTC-352 binds to ER α in the nucleus, which leads to the translocation of the receptor to extranuclear sites. This prevents the normal signaling pathways mediated by nuclear ER.[\[4\]](#)
- **Induction of the Unfolded Protein Response (UPR):** A critical component of TTC-352's anti-tumor activity is the rapid induction of the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum.[\[5\]](#) This is a key differentiator from other selective estrogen receptor modulators (SERMs).
- **Apoptosis Induction:** The sustained UPR triggered by TTC-352 ultimately leads to programmed cell death (apoptosis) in cancer cells.[\[5\]](#)
- **Inhibition of Epithelial-Mesenchymal Transition (EMT):** TTC-352 has been shown to inhibit a novel EMT signaling pathway, thereby reducing the migratory and invasive potential of endocrine-resistant breast cancer cells.[\[6\]](#)

Signaling Pathways

TTC-352 modulates several critical signaling pathways in endocrine-resistant breast cancer cells. The primary pathway involves the induction of ER α -mediated UPR and apoptosis. Additionally, it impacts pathways related to cell migration and invasion.

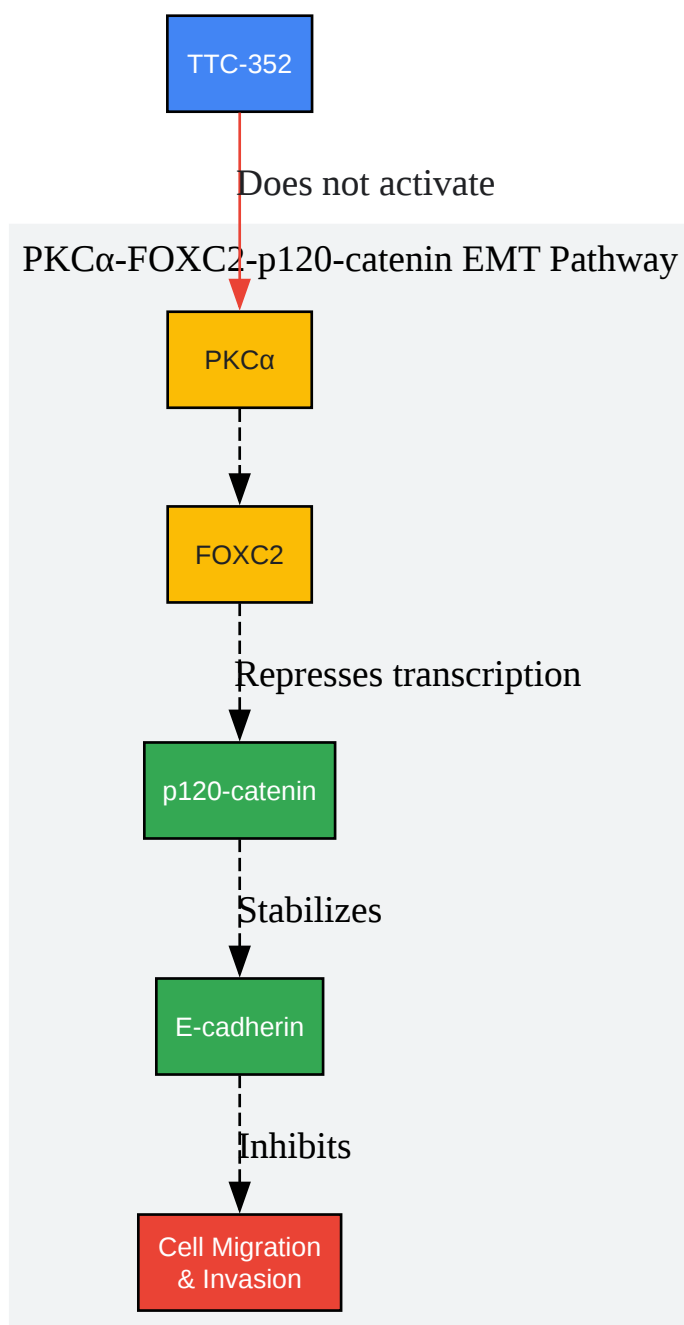
TTC-352-Induced UPR and Apoptosis Signaling Pathway

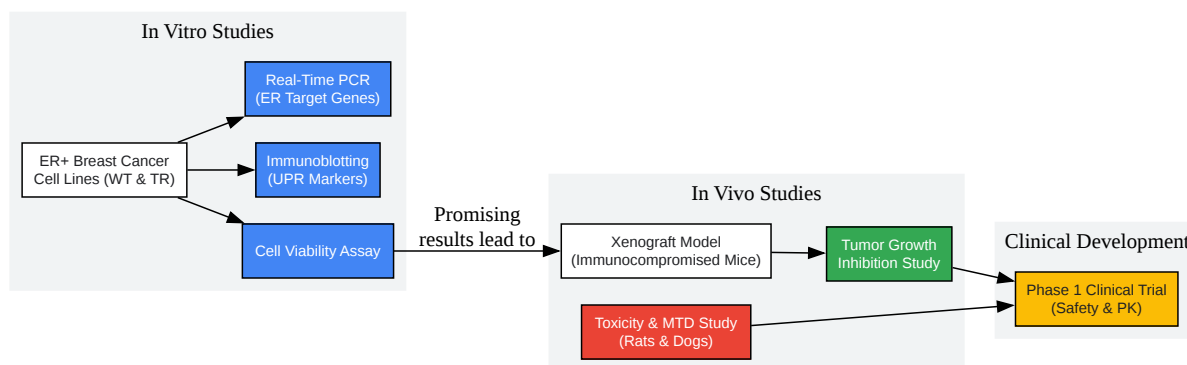


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Caption: TTC-352 binds to ER α , leading to its extranuclear translocation and the induction of the Unfolded Protein Response (UPR), which in turn triggers apoptosis in endocrine-resistant breast cancer cells.

Inhibition of EMT Signaling by TTC-352





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